molecular formula C17H16N2O2 B2930336 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione CAS No. 37910-33-1

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B2930336
CAS No.: 37910-33-1
M. Wt: 280.327
InChI Key: RVFNOQRZECLLNS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives

Future Directions

The future directions in the research of pyrrolidine-2,5-dione derivatives could involve the design of new pyrrolidine compounds with different biological profiles . The versatility of the pyrrolidine scaffold allows for the efficient exploration of the pharmacophore space, making it a promising area for future drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-methylbenzylamine with maleic anhydride, followed by cyclization and subsequent reaction with aniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal or antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione
  • 1-(4-Bromophenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Uniqueness

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNOQRZECLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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